
trans-4-Cyclohexylpyrrolidine-2-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TRANS-4-CYCLOHEXYL-L-PROLINE HCL: is a chemical compound with the molecular formula C11H20ClNO2 and a molecular weight of 233.74 g/mol . It is a derivative of proline, an amino acid, and is characterized by the presence of a cyclohexyl group attached to the fourth carbon of the proline ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals, including angiotensin-converting enzyme inhibitors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of TRANS-4-CYCLOHEXYL-L-PROLINE HCL typically involves the hydrogenation of TRANS-4-PHENYL-L-PROLINE. This process uses ruthenium on carbon as a catalyst, which is considered safer and more suitable for large-scale synthesis compared to platinum oxide . The reaction conditions include maintaining a specific pH and temperature to ensure high yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of TRANS-4-CYCLOHEXYL-L-PROLINE HCL may involve the use of L-pyroglutamic acid as a starting material. This method includes several steps such as alkylation, hydrolysis, and reduction, with careful control of reaction conditions to avoid the use of highly pyrophoric reagents .
Analyse Des Réactions Chimiques
Types of Reactions: TRANS-4-CYCLOHEXYL-L-PROLINE HCL undergoes various chemical reactions, including:
Hydrogenation: Reduction of phenyl moiety to cyclohexyl group.
Substitution Reactions: Involving the replacement of functional groups under specific conditions.
Common Reagents and Conditions:
Ruthenium on carbon: for hydrogenation.
Aqueous sodium hydroxide: for maintaining pH during reactions.
Major Products: The major product formed from these reactions is TRANS-4-CYCLOHEXYL-L-PROLINE HCL itself, which is used as an intermediate in further chemical syntheses .
Applications De Recherche Scientifique
TRANS-4-CYCLOHEXYL-L-PROLINE HCL has several applications in scientific research:
Mécanisme D'action
The mechanism of action of TRANS-4-CYCLOHEXYL-L-PROLINE HCL involves its role as an intermediate in the synthesis of angiotensin-converting enzyme inhibitors. These inhibitors work by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure . The molecular targets include the angiotensin-converting enzyme and related pathways involved in blood pressure regulation .
Comparaison Avec Des Composés Similaires
TRANS-4-PHENYL-L-PROLINE: The precursor in the synthesis of TRANS-4-CYCLOHEXYL-L-PROLINE HCL.
L-PYROGLUTAMIC ACID: Another starting material used in alternative synthetic routes.
Uniqueness: TRANS-4-CYCLOHEXYL-L-PROLINE HCL is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its role as an intermediate in the synthesis of pharmaceuticals highlights its importance in medicinal chemistry .
Propriétés
Formule moléculaire |
C11H20ClNO2 |
|---|---|
Poids moléculaire |
233.73 g/mol |
Nom IUPAC |
(2R,4R)-4-cyclohexylpyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H19NO2.ClH/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8;/h8-10,12H,1-7H2,(H,13,14);1H/t9-,10+;/m0./s1 |
Clé InChI |
BHGFUQJUTOVQOS-BAUSSPIASA-N |
SMILES isomérique |
C1CCC(CC1)[C@H]2C[C@@H](NC2)C(=O)O.Cl |
SMILES canonique |
C1CCC(CC1)C2CC(NC2)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



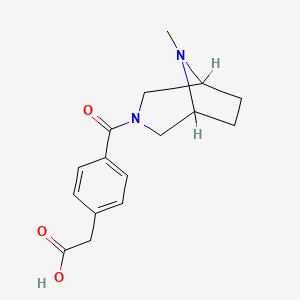
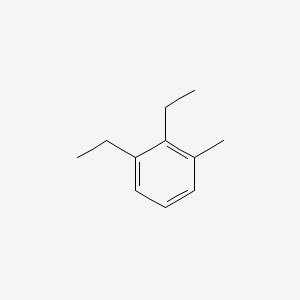
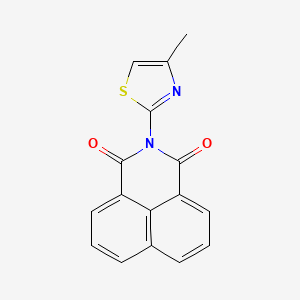

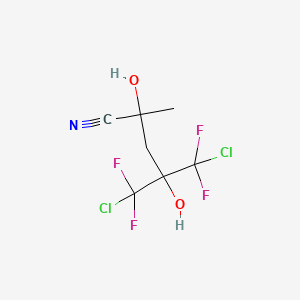
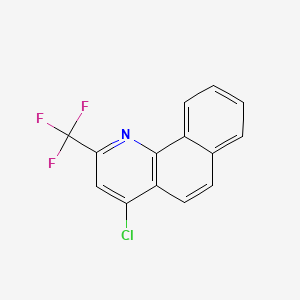
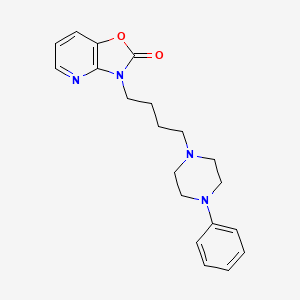
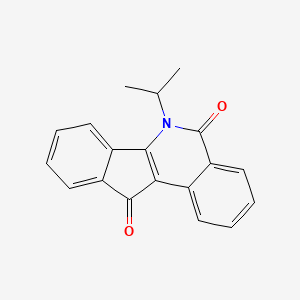
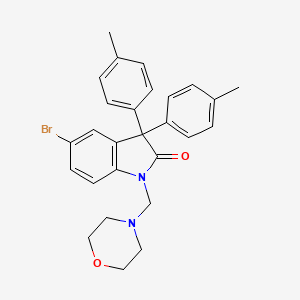
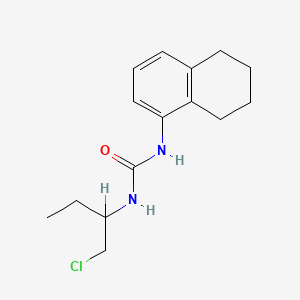


![(2S)-2-[4-[(3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-hydroxy-2,3-dihydrochromen-4-one](/img/structure/B12807192.png)
